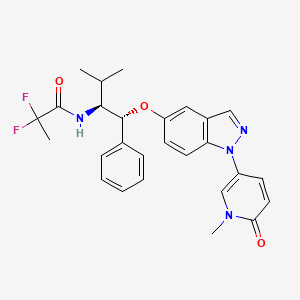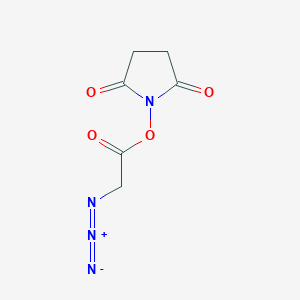![molecular formula C30H48N8O11 B605865 (2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide CAS No. 2055048-54-7](/img/structure/B605865.png)
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide
Descripción general
Descripción
Azido-PEG5-Ala-Ala-Asn-PAB is a unique peptide cleavable ADC linker for antibody-drug-conjugation. The Azido group is very reactive toward DBCO, BCN or other Alkyne groups for click chemistry. The hydrophilic PEG spacer increases the solubility in aqueous media.
Mecanismo De Acción
Target of Action
Azido-PEG5-Ala-Ala-Asn-PAB, also known as (2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide, is primarily used in the field of antibody-drug conjugation . The primary targets of this compound are specific antigens on cancer cells that the antibody component of the conjugate is designed to recognize and bind to .
Mode of Action
The compound acts as a linker between the antibody and the drug in an antibody-drug conjugate . The azido group in the compound is very reactive towards DBCO, BCN, or other alkyne groups, a reaction known as click chemistry . This allows the compound to form a stable bond with the drug molecule, while the other end of the compound is attached to the antibody .
Biochemical Pathways
Once the antibody-drug conjugate is administered, the antibody component guides the conjugate to the cancer cells, where it binds to the specific antigen . The entire conjugate is then internalized by the cell, where the drug is released to exert its cytotoxic effect . The release of the drug is facilitated by the cleavable nature of the Azido-PEG5-Ala-Ala-Asn-PAB linker .
Pharmacokinetics
The pharmacokinetics of Azido-PEG5-Ala-Ala-Asn-PAB are largely determined by the properties of the antibody-drug conjugate it forms part of . The polyethylene glycol (PEG) spacer in the compound increases its aqueous solubility, which can enhance the bioavailability of the conjugate . The exact absorption, distribution, metabolism, and excretion (adme) properties would depend on the specific antibody and drug used in the conjugate .
Result of Action
The result of the action of Azido-PEG5-Ala-Ala-Asn-PAB is the targeted delivery of cytotoxic drugs to cancer cells . By linking the drug to an antibody, the compound helps to increase the selectivity of the drug, reducing its effects on healthy cells . This can lead to improved treatment outcomes and reduced side effects .
Action Environment
The action of Azido-PEG5-Ala-Ala-Asn-PAB can be influenced by various environmental factors. For example, the stability of the compound and the antibody-drug conjugate may be affected by factors such as temperature and pH . Furthermore, the efficacy of the conjugate can be influenced by the expression level of the target antigen on the cancer cells .
Análisis Bioquímico
Biochemical Properties
Azido-PEG5-Ala-Ala-Asn-PAB plays a significant role in biochemical reactions, particularly in the formation of antibody-drug conjugates It interacts with various enzymes and proteins during this process
Molecular Mechanism
The molecular mechanism of action of Azido-PEG5-Ala-Ala-Asn-PAB involves its role as a linker in the formation of antibody-drug conjugates . It binds to the antibody and the cytotoxic drug, facilitating their conjugation
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N8O11/c1-21(34-27(41)7-9-45-11-13-47-15-17-49-18-16-48-14-12-46-10-8-33-38-32)28(42)35-22(2)29(43)37-25(19-26(31)40)30(44)36-24-5-3-23(20-39)4-6-24/h3-6,21-22,25,39H,7-20H2,1-2H3,(H2,31,40)(H,34,41)(H,35,42)(H,36,44)(H,37,43)/t21-,22-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDSKCFISZTBMN-HWBMXIPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B605782.png)


![(2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid](/img/structure/B605788.png)










